![molecular formula C11H9ClFNO3 B491299 Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate CAS No. 724736-35-0](/img/structure/B491299.png)
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate
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Overview
Description
The compound seems to be a derivative of quinazoline . Quinazoline derivatives have been studied extensively due to their antiproliferative properties and potential use in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves chemical processes and intermediates useful in the manufacture of quinazoline derivatives . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed .
Molecular Structure Analysis
The molecular structure of similar compounds involves a quinazoline derivative with various functional groups attached .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include various steps such as the manufacture of intermediates and their use in the manufacture of the final quinazoline derivative .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” were not found, similar compounds like RuII polypyridyl complexes have tunable photophysical/chemical properties, facile synthetic chemistry, redox activities and good water solubility .
Scientific Research Applications
Synthesis of Gefitinib
“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is used in the synthesis of Gefitinib , a drug used in cancer treatment . Gefitinib is a selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and it’s the first EGFR targeting agent launched as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
The synthesis process starts with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .
Improved Protocol for Synthesis of Gefitinib
An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .
Preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline
“Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” is also used in the preparation of 4-(3′-chloro-4′-fluoroanilino)-7-methoxyquinazoline . This compound is an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.
Mode of Action
Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.
Biochemical Pathways
Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Future Directions
properties
IUPAC Name |
methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSVGVDXZZWKL-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate |
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